1,6,7-Trichloronaphthalene
Overview
Description
1,6,7-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H5Cl3, and it has a molecular weight of approximately 231.5 g/mol . This compound belongs to the broader class of polychlorinated naphthalenes, which have been used historically in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,7-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds through a series of electrophilic aromatic substitution steps, leading to the formation of the trichlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination of naphthalene in a reactor, with careful monitoring of reaction parameters to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trichloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Chlorinated naphthoquinones.
Reduction: Less chlorinated naphthalenes.
Substitution: Naphthalenes with various functional groups replacing chlorine atoms.
Scientific Research Applications
1,6,7-Trichloronaphthalene has been studied for its various applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on aromatic systems and their reactivity.
Biology: Investigated for its potential toxicological effects and environmental impact.
Medicine: Explored for its potential use in developing new pharmaceuticals and understanding the metabolism of chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,6,7-Trichloronaphthalene involves its interaction with biological molecules, leading to various effects:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their function.
Pathways Involved: It can induce oxidative stress and disrupt cellular processes by generating reactive oxygen species.
Comparison with Similar Compounds
1,6,7-Trichloronaphthalene can be compared with other chlorinated naphthalenes, such as:
- 1,2,4-Trichloronaphthalene
- 1,2,3-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure can lead to different environmental and biological behaviors compared to other isomers .
Properties
IUPAC Name |
1,6,7-trichloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEZTEBYLIMNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204265 | |
Record name | 1,6,7-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-39-3 | |
Record name | Naphthalene, 1,6,7-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,7-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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